molecular formula C16H14I2O4 B14242636 Benzoic acid, 4-(4-ethoxyphenoxy)-3,5-diiodo-, methyl ester CAS No. 189156-55-6

Benzoic acid, 4-(4-ethoxyphenoxy)-3,5-diiodo-, methyl ester

Cat. No.: B14242636
CAS No.: 189156-55-6
M. Wt: 524.09 g/mol
InChI Key: GJQXTBPHNFSWSF-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(4-ethoxyphenoxy)-3,5-diiodo-, methyl ester is a complex organic compound that belongs to the family of benzoic acid derivatives This compound is characterized by the presence of ethoxyphenoxy and diiodo groups attached to the benzoic acid core, with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(4-ethoxyphenoxy)-3,5-diiodo-, methyl ester typically involves multiple steps One common method includes the esterification of benzoic acid derivatives with methanol in the presence of a catalyst such as sulfuric acid

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(4-ethoxyphenoxy)-3,5-diiodo-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of iodine atoms or the conversion of ester groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or deiodinated compounds.

Scientific Research Applications

Benzoic acid, 4-(4-ethoxyphenoxy)-3,5-diiodo-, methyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential therapeutic applications, particularly in drug development and delivery systems.

    Industry: It serves as a precursor for the production of liquid crystals, which are essential in display technologies and other optoelectronic devices.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(4-ethoxyphenoxy)-3,5-diiodo-, methyl ester involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to proteins, enzymes, or receptors, modulating their activity. For instance, its antimicrobial properties may result from disrupting bacterial cell membranes or inhibiting essential enzymes. The exact pathways and molecular targets vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-methoxy-, methyl ester: Similar in structure but lacks the ethoxyphenoxy and diiodo groups.

    Benzoic acid, 4-methyl-, methyl ester: Contains a methyl group instead of ethoxyphenoxy and diiodo groups.

    Benzoic acid, 4-ethoxy-, ethyl ester: Similar ethoxy group but different ester and lacks diiodo groups.

Uniqueness

Benzoic acid, 4-(4-ethoxyphenoxy)-3,5-diiodo-, methyl ester is unique due to the presence of both ethoxyphenoxy and diiodo groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

189156-55-6

Molecular Formula

C16H14I2O4

Molecular Weight

524.09 g/mol

IUPAC Name

methyl 4-(4-ethoxyphenoxy)-3,5-diiodobenzoate

InChI

InChI=1S/C16H14I2O4/c1-3-21-11-4-6-12(7-5-11)22-15-13(17)8-10(9-14(15)18)16(19)20-2/h4-9H,3H2,1-2H3

InChI Key

GJQXTBPHNFSWSF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2I)C(=O)OC)I

Origin of Product

United States

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